Cas no 5979-41-9 ((8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione)
5979-41-9 structure
Product Name:(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
CAS-Nr.:5979-41-9
MF:C60H88O16
MW:1065.33114051819
CID:950687
PubChem ID:441819
Update Time:2025-04-19
(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-[(4-methylsulfonylphenoxy)methyl]oxirane
- ((p-(Methylsulphonyl)phenoxy)methyl)oxirane
- AC1L3R7N
- AC1Q6UY2
- AR-1A0036
- CTK8E0049
- Cucurbitacin J
- Cucurbitacin K
- EINECS 261-112-5
- KST-1A6375
- NSC112165
- (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-
- LMST01010111
- 5979-41-9
- SCHEMBL10307356
- C08801
- (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
- NSC-112165
-
- Inchi: 1S/2C30H44O8/c2*1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16,18-20,23,32-33,37-38H,10-14H2,1-8H3;9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3
- InChI-Schlüssel: SGJHURBAWYYGJW-UHFFFAOYSA-N
- Lächelt: CC(C(CC(C(C1C2(C(C3C(C(C2)=O)(C)C2CC(C(C(C2=CC3)(C)C)=O)=O)(C)CC1O)C)(O)C)=O)O)(O)C.CC(C(CC(C(C1C2(C(C3C(C(C2)=O)(C)C2C=C(C(C(C2=CC3)(C)C)=O)O)(C)CC1O)C)(O)C)=O)O)(O)C
Berechnete Eigenschaften
- Genaue Masse: 228.04566
- Monoisotopenmasse: 532.30361836g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1150
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 152
Experimentelle Eigenschaften
- PSA: 55.9
- LogP: 2.81420
(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione Verwandte Literatur
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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